N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.
Introduction of the ethoxy group: Ethylation of the benzo[d]thiazole core using ethyl iodide in the presence of a base.
Attachment of the morpholinoethyl group: This step involves the reaction of the intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with butyric acid chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S.ClH/c1-3-6-17(23)22(10-9-21-11-13-24-14-12-21)19-20-18-15(25-4-2)7-5-8-16(18)26-19;/h5,7-8H,3-4,6,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUTVENCKKEZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC=C3S2)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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